molecular formula C12H20ClN5 B12226066 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12226066
M. Wt: 269.77 g/mol
InChI Key: IRHGWDLBXQGNQM-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by its two 1,3-dimethylpyrazole groups connected via a methanamine linkage

Preparation Methods

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-dimethylpyrazole, which is commercially available or can be synthesized from acetylacetone and hydrazine.

    Formation of Intermediate: The intermediate compound is formed by reacting 1,3-dimethylpyrazole with formaldehyde under acidic conditions to yield a hydroxymethyl derivative.

    Final Coupling: The hydroxymethyl derivative is then reacted with another equivalent of 1,3-dimethylpyrazole in the presence of a base, such as sodium hydroxide, to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity.

Comparison with Similar Compounds

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine can be compared with other similar compounds, such as:

    1,3-Dimethyl-1H-pyrazol-4-ylamine: This compound has a similar pyrazole structure but lacks the methanamine linkage, resulting in different chemical and biological properties.

    1,5-Dimethyl-1H-pyrazol-4-ylamine: Another similar compound with a different substitution pattern on the pyrazole ring, leading to variations in reactivity and applications.

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: This compound contains a pyrazole ring substituted with a benzoic acid group, offering unique properties for use in organic synthesis and material science.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9-5-12(17(4)14-9)7-13-6-11-8-16(3)15-10(11)2;/h5,8,13H,6-7H2,1-4H3;1H

InChI Key

IRHGWDLBXQGNQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=CN(N=C2C)C)C.Cl

Origin of Product

United States

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